molecular formula C19H16Cl2N2O3S B12465062 N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide

N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide

Cat. No.: B12465062
M. Wt: 423.3 g/mol
InChI Key: XGLNTJSTAJNSJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a dichlorophenyl group, a methyl group, and a dimethoxybenzamide group, making it a unique and potentially bioactive molecule .

Preparation Methods

The synthesis of N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate fully .

Comparison with Similar Compounds

N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C19H16Cl2N2O3S

Molecular Weight

423.3 g/mol

IUPAC Name

N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide

InChI

InChI=1S/C19H16Cl2N2O3S/c1-10-17(13-6-4-11(20)8-15(13)21)22-19(27-10)23-18(24)14-7-5-12(25-2)9-16(14)26-3/h4-9H,1-3H3,(H,22,23,24)

InChI Key

XGLNTJSTAJNSJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2)OC)OC)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.